molecular formula C17H22N4O4 B2870854 methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate CAS No. 941962-48-7

methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate

Cat. No. B2870854
CAS RN: 941962-48-7
M. Wt: 346.387
InChI Key: JZIXOBACRLXCQV-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a morpholino group, which is a common moiety in many pharmaceuticals, and a benzimidazole group, which is a type of aromatic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the morpholino and benzimidazole groups. These groups would likely contribute to the compound’s polarity and potentially its ability to form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamate, morpholino, and benzimidazole groups could all contribute to the compound’s solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical, for example, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

methyl N-methyl-N-[[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-19(17(23)24-2)11-15-18-13-5-3-4-6-14(13)21(15)12-16(22)20-7-9-25-10-8-20/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIXOBACRLXCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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